Paliperidone IMpurity 07
CAS No.:
Cat. No.: VC16554293
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14N2O2 |
---|---|
Molecular Weight | 206.24 g/mol |
IUPAC Name | 3-ethenyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Standard InChI | InChI=1S/C11H14N2O2/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15/h3,9,14H,1,4-6H2,2H3 |
Standard InChI Key | GEANSHBDRJIEDQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)N2CCCC(C2=N1)O)C=C |
Introduction
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄N₂O₂ |
Molecular Weight | 206.24 g/mol |
CAS Number | 1008796-23-3 |
PubChem CID | 68649635 |
Synonyms | 9-Hydroxy-2-methyl-3-vinyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one |
Synthetic Origins and Formation Pathways
Role in Paliperidone Synthesis
Paliperidone is synthesized via a multi-step process involving condensation reactions between intermediates such as 3-[2-chloroethyl]-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and benzisoxazole derivatives . Impurity 07 likely arises from side reactions during these steps, particularly through:
-
Incomplete alkylation of the pyridopyrimidine core.
-
Hydrolysis or oxidation of intermediates under acidic or oxidative conditions .
For example, the presence of vinyl groups in Impurity 07 suggests dehydrogenation or elimination reactions occurring during the formation of the pyridopyrimidine ring .
Structural Analogues and Byproducts
Impurity 07 shares structural motifs with other paliperidone impurities, such as didehydro paliperidone and 9-alkyl analogues, which form due to contaminants in starting materials or reaction intermediates . These analogues often exhibit reduced pharmacological activity but may pose toxicity risks if present above threshold limits .
Analytical Methodologies for Detection and Quantification
Chromatographic Separation
A validated HPLC method for paliperidone impurities utilizes the following parameters :
Parameter | Specification |
---|---|
Column | Purospher STAR RP-18e (250 × 4.6 mm, 3 µm) |
Mobile Phase | Gradient of perchloric acid buffer (pH 2.5) and acetonitrile |
Flow Rate | 1.0 mL/min |
Detection Wavelength | 238 nm |
Injection Volume | 20 µL |
This method achieves >5,000 theoretical plates for paliperidone and resolution >2.0 between adjacent peaks, ensuring precise quantification of Impurity 07 at trace levels .
Validation Parameters
-
Linearity: A regression coefficient (r²) of >0.999 across concentrations from LOQ to 150% of the target level .
-
Accuracy: Recovery rates of 91–112% at LOQ and 93–105% at higher concentrations .
-
Robustness: Tolerates variations in buffer pH (±0.2) and column temperature (±5°C) without significant loss of resolution .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume